N-(furan-2-ylmethyl)-N-methyl-4-(methylsulfanyl)benzenesulfonamide
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Overview
Description
N-(furan-2-ylmethyl)-N-methyl-4-(methylsulfanyl)benzenesulfonamide is an organic compound with the molecular formula C12H13NO3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-methyl-4-(methylsulfanyl)benzenesulfonamide typically involves the reaction of furfurylamine with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tert-butylmethyl ether at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-methyl-4-(methylsulfanyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(furan-2-ylmethyl)-N-methyl-4-(methylsulfanyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-methyl-4-(methylsulfanyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-furan-2-yl-1-((furan-2-ylmethyl)-carbamoyl)-vinyl)-4-methyl-benzamide
- 4-methyl-N-(2-propynyl)benzenesulfonamide
- 4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide
Uniqueness
N-(furan-2-ylmethyl)-N-methyl-4-(methylsulfanyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the sulfonamide group allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C13H15NO3S2 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-4-methylsulfanylbenzenesulfonamide |
InChI |
InChI=1S/C13H15NO3S2/c1-14(10-11-4-3-9-17-11)19(15,16)13-7-5-12(18-2)6-8-13/h3-9H,10H2,1-2H3 |
InChI Key |
ULHXVCPZQBBOEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
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